

9(S)-PAHSA: A Novel Endogenous Lipid with Insulin-Sensitizing Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9(S)-Pahsa

Cat. No.: B593362

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory effects.[1][2] Among these, 9(S)-palmitic acid hydroxy stearic acid (**9(S)-PAHSA**) has emerged as a particularly promising molecule for its role in improving insulin sensitivity and glucose metabolism.[3][4] This technical guide provides a comprehensive overview of the current understanding of **9(S)-PAHSA**, focusing on its effects on insulin sensitivity, the underlying molecular mechanisms, and detailed experimental methodologies for its study.

Core Concepts

Discovered through lipidomic analysis of adipose tissue from insulin-sensitive mice, PAHSAs are a family of fatty acid esters of hydroxy fatty acids (FAHFAs).[5] Levels of PAHSAs, including 9-PAHSA, have been found to be lower in the serum and adipose tissue of insulin-resistant humans, and these levels correlate strongly with insulin sensitivity. Exogenous administration of 9-PAHSA in mouse models of obesity and type 2 diabetes has been shown to lower blood glucose, improve glucose tolerance, and enhance insulin sensitivity. The S-enantiomer, **9(S)-PAHSA**, has demonstrated greater biological activity in promoting glucose-stimulated insulin secretion and glucose uptake compared to its R-enantiomer.

Quantitative Data on the Effects of 9(S)-PAHSA on Insulin Sensitivity

The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of 9-PAHSA on markers of insulin sensitivity and glucose metabolism.

Table 1: In Vivo Effects of 9-PAHSA in Mouse Models of Diabetes and Obesity

Parameter	Mouse Model	Treatment Details	Key Findings	Reference
Fasting Blood Glucose	High-Fat Diet (HFD) induced diabetic mice	30 mg/kg/day S-9-PAHSA for 4 weeks	Significant reduction in fasting blood glucose levels.	
db/db mice	50 mg/kg 9-PAHSA for 2 weeks	Remarkable glucose-lowering effect.		
Glucose Tolerance	HFD-induced diabetic mice	30 mg/kg/day S-9-PAHSA for 4 weeks	Improved glucose tolerance.	
db/db mice	Acute administration of 9-PAHSA	Slightly improved glucose tolerance with a reduced area under the glucose excursion curve.		
Insulin Sensitivity	HFD-induced diabetic mice	30 mg/kg/day S-9-PAHSA for 4 weeks	Improved insulin sensitivity.	
HFD-fed mice	Chronic 9-PAHSA treatment	Enhanced insulin action to suppress endogenous glucose production.		
Insulin and GLP-1 Secretion	Aged, glucose-intolerant chow-fed mice	Single oral dose of 9-PAHSA	Stimulated glucagon-like peptide-1 (GLP-1) and insulin secretion.	

Adipose Tissue Inflammation	HFD-induced obese, insulin-resistant mice	9-PAHSA administration	Decreased adipose tissue inflammation.
-----------------------------	---	------------------------	--

Table 2: In Vitro Effects of 9-PAHSA on Cellular Models

Parameter	Cell Line	Treatment Details	Key Findings	Reference
Glucose Uptake	3T3-L1 adipocytes	20μM 9-PAHSA for 6 days	Increased insulin-stimulated glucose uptake.	
3T3-L1 adipocytes	9-PAHSA treatment	Enhanced insulin-stimulated glucose transport by promoting GLUT4 translocation to the plasma membrane.		
GLP-1 Secretion	STC-1 enteroendocrine cells	Dose-dependent treatment with 9-PAHSA	Stimulated GLP-1 secretion.	
Anti-inflammatory Effects	RAW 264.7 macrophages	10 μmol/L 9-PAHSA	Attenuated LPS-induced inflammation.	
Bone-marrow-derived dendritic cells (BMDCs)	40 μM 9-PAHSA	Blocked LPS-induced maturation and activation.		

Signaling Pathways and Molecular Mechanisms

9(S)-PAHSA exerts its effects on insulin sensitivity through multiple signaling pathways, with the G-protein coupled receptor 120 (GPR120) playing a central role.

GPR120-Mediated Signaling

9-PAHSA acts as a ligand for GPR120, a receptor expressed in adipocytes, macrophages, and enteroendocrine cells. Activation of GPR120 by 9-PAHSA in adipocytes enhances insulin-stimulated glucose uptake by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane.

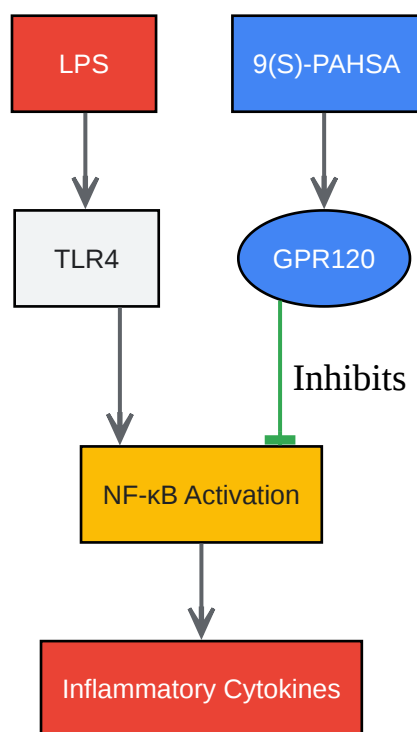


[Click to download full resolution via product page](#)

Caption: GPR120-mediated signaling cascade initiated by **9(S)-PAHSA**.

Anti-inflammatory Action

Chronic low-grade inflammation is a key contributor to insulin resistance. 9-PAHSA exhibits potent anti-inflammatory properties by inhibiting inflammatory pathways. In macrophages, 9-PAHSA can attenuate the activation of the NF- κ B pathway induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. This leads to a reduction in the production of pro-inflammatory cytokines.

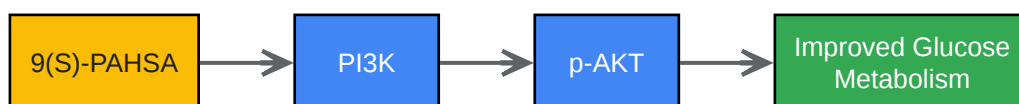


[Click to download full resolution via product page](#)

Caption: Anti-inflammatory action of **9(S)-PAHSA** via GPR120.

Regulation of Glycolipid Metabolism

Recent studies suggest that **9(S)-PAHSA** can also regulate glycolipid metabolism by enhancing autophagy and upregulating the PI3K/AKT signaling pathway. Upregulation of the PI3K/AKT pathway is a critical step in the insulin signaling cascade that leads to glucose uptake and utilization.



[Click to download full resolution via product page](#)

Caption: **9(S)-PAHSA**'s influence on the PI3K/AKT pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on **9(S)-PAHSA**. The following sections outline key experimental protocols.

In Vivo Animal Studies

Mouse Model of High-Fat Diet-Induced Diabetes:

- Animals: Male C57BL/6 mice, 10-12 weeks old.
- Diet: High-fat diet (60% fat, 20% carbohydrate, 20% protein) for 5 months to induce diabetes-associated cognitive impairment.
- Treatment: After 4 months on the HFD, mice receive a daily oral gavage of **9(S)-PAHSA** solution (30 mg/kg/day) for 4 weeks.
- Assessments:
 - Fasting Blood Glucose: Measured weekly from tail vein blood.
 - Glucose Tolerance Test (GTT): Mice are fasted overnight and then administered an intraperitoneal injection of glucose (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.
 - Insulin Tolerance Test (ITT): Mice are fasted for 4-6 hours and then administered an intraperitoneal injection of insulin (0.75 U/kg). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.

db/db Mouse Model:

- Animals: Male db/db mice.
- Treatment: Gavigated with 50 mg/kg 9-PAHSA for 4 weeks.
- Assessments: Blood glucose levels and oral glucose tolerance tests are performed.

In Vitro Cellular Assays

Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes:

- Cell Culture: Differentiated 3T3-L1 adipocytes (7-14 days post-differentiation) are treated with 20 μ M 9-PAHSA or vehicle (DMSO) for 6 days.
- Assay:
 - Cells are incubated in Krebs-Ringer-HEPES (KRH) buffer for 30 minutes.
 - Incubate in KRH buffer containing test compounds \pm insulin for 25 minutes.
 - Add 1 μ Ci of [3H]deoxy-glucose/100 μ M of 2-deoxyglucose solution.
 - After 5 minutes, remove the KRH buffer and wash the cells.
 - Lyse the cells and measure radioactivity using a scintillation counter.

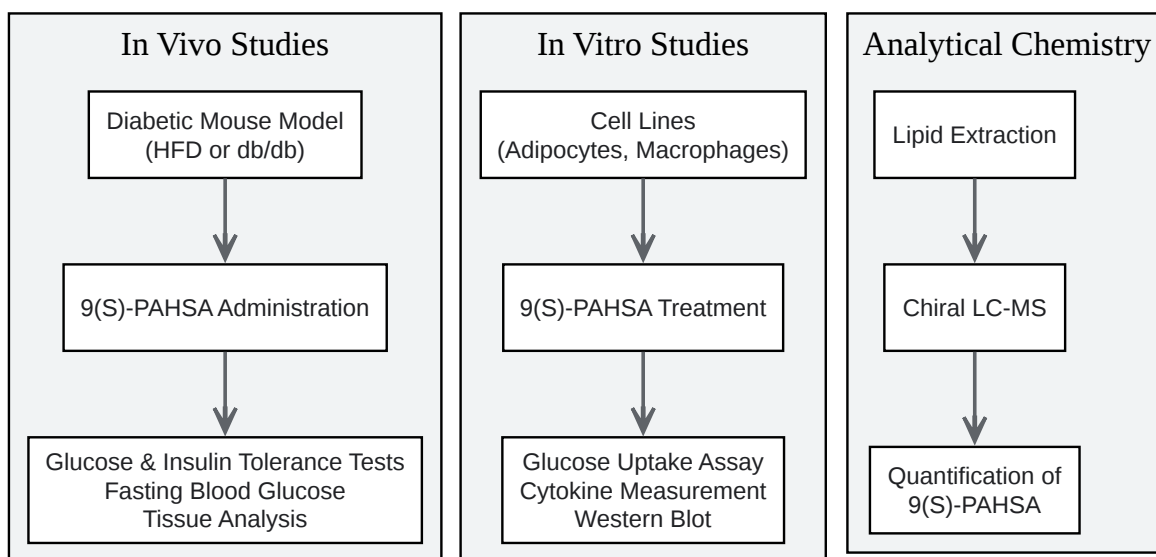
GLP-1 Secretion Assay in STC-1 Cells:

- Cell Culture: STC-1 enteroendocrine cells are cultured under standard conditions.
- Assay: Cells are treated with varying concentrations of 9-PAHSA, and the supernatant is collected to measure GLP-1 levels using an ELISA kit.

Quantification of 9-PAHSA in Biological Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enantiomer Separation:

- Sample Preparation: Lipid extraction from tissues or plasma.
- Chromatography: A Lux 3 μ m Cellulose-3 chiral column is used to separate R- and S-9-PAHSA.
- Mobile Phase: Isocratic flow of methanol/water/formic acid (96:4:0.1).
- Detection: Mass spectrometry in negative ionization mode. R-9-PAHSA and S-9-PAHSA exhibit distinct retention times, allowing for their individual quantification.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for studying **9(S)-PAHSA**.

Conclusion and Future Directions

9(S)-PAHSA is a novel endogenous lipid that holds significant promise as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. Its ability to improve insulin sensitivity through multiple mechanisms, including GPR120 activation, anti-inflammatory effects, and modulation of key metabolic signaling pathways, makes it an attractive candidate for further drug development.

Future research should focus on:

- Elucidating the precise enzymes and pathways involved in the endogenous biosynthesis and degradation of **9(S)-PAHSA**.
- Conducting comprehensive preclinical studies to evaluate the long-term efficacy and safety of **9(S)-PAHSA**.
- Exploring the therapeutic potential of **9(S)-PAHSA** in other inflammatory and metabolic diseases.

- Developing potent and selective synthetic analogs of **9(S)-PAHSA** with improved pharmacokinetic properties.

The continued investigation of **9(S)-PAHSA** and other FAHFAs will undoubtedly provide valuable insights into lipid signaling and may pave the way for novel therapeutic strategies to combat the growing epidemic of metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. S-9-PAHSA Protects Against High-Fat Diet-Induced Diabetes-Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [9(S)-PAHSA: A Novel Endogenous Lipid with Insulin-Sensitizing Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593362#9-s-pahsa-and-its-effects-on-insulin-sensitivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com